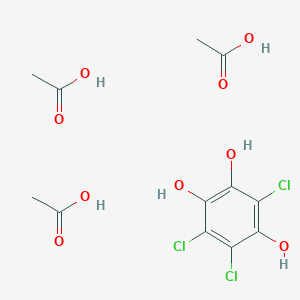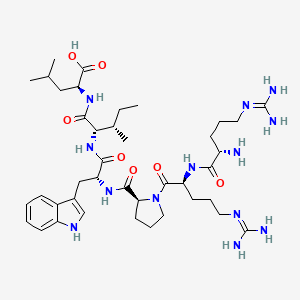![molecular formula C11H28OSi3 B14267717 {2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane) CAS No. 185455-62-3](/img/structure/B14267717.png)
{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is a specialized organosilicon compound It features a unique structure with multiple silyl groups, which imparts distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trimethylsilyl chloride and methoxydimethylsilane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which 1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene exerts its effects involves the interaction of its silyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Ethene: A simpler analog with fewer silyl groups.
Vinyltrimethylsilane: Another related compound with a vinyl group instead of methoxydimethylsilyl.
Uniqueness
1-(Methoxydimethylsilyl)-2,2-bis(trimethylsilyl)ethene is unique due to its combination of multiple silyl groups and the methoxydimethylsilyl moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
185455-62-3 |
|---|---|
Molekularformel |
C11H28OSi3 |
Molekulargewicht |
260.59 g/mol |
IUPAC-Name |
2,2-bis(trimethylsilyl)ethenyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C11H28OSi3/c1-12-15(8,9)10-11(13(2,3)4)14(5,6)7/h10H,1-9H3 |
InChI-Schlüssel |
RPOIYMZCAABFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C=C([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


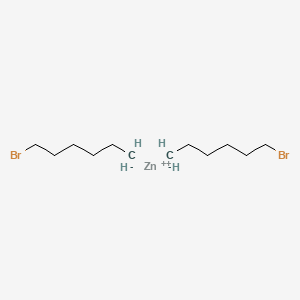
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)

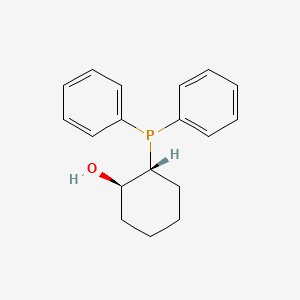
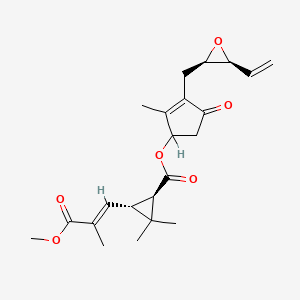
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)

![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)


